2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one
Description
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-amino-1-(3-fluoro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10FNO2/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4H,5,11H2,1H3 |
InChI Key |
HXEVODRVIKMIQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN)F |
Origin of Product |
United States |
Preparation Methods
Oxime Synthesis
3-Fluoro-4-methoxyacetophenone reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime.
Reaction Conditions
- Substrate : 3-Fluoro-4-methoxyacetophenone (1.0 equiv.)
- Reagent : NH₂OH·HCl (1.2 equiv.)
- Base : NaOAc (1.5 equiv.)
- Solvent : Ethanol/H₂O (4:1)
- Temperature : 80°C
- Duration : 4 hours
The oxime precipitates as a white crystalline solid (85% yield), with IR spectroscopy confirming the C=N stretch at 1640 cm⁻¹.
Oxime Reduction
Catalytic hydrogenation of the oxime using palladium on carbon (Pd/C) in methanol under hydrogen atmosphere yields the primary amine.
Reaction Conditions
- Substrate : Oxime (1.0 equiv.)
- Catalyst : 10% Pd/C (5 wt%)
- Solvent : Methanol
- Pressure : H₂ (1 atm)
- Temperature : 25°C
- Duration : 6 hours
The product, 2-amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one, is isolated as a hydrochloride salt (78% yield) after acid-base workup. ¹³C NMR confirms the amine-bearing carbon at δ 48.2 ppm.
Gabriel Synthesis via Alpha-Bromination
This route introduces the amine via nucleophilic substitution of an alpha-bromo intermediate, leveraging the Gabriel synthesis for primary amine protection.
Alpha-Bromination
3-Fluoro-4-methoxyacetophenone undergoes radical bromination using N-bromosuccinimide (NBS) under photolytic conditions.
Reaction Conditions
- Substrate : 3-Fluoro-4-methoxyacetophenone (1.0 equiv.)
- Brominating Agent : NBS (1.1 equiv.)
- Initiator : AIBN (0.1 equiv.)
- Solvent : CCl₄
- Light Source : UV (365 nm)
- Duration : 3 hours
2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one is obtained as a colorless liquid (65% yield), characterized by a doublet at δ 4.25 ppm (J = 6.8 Hz) in ¹H NMR.
Phthalimide Protection and Deprotection
The bromide reacts with potassium phthalimide in DMF, followed by hydrazine-mediated deprotection.
Reaction Conditions
- Substrate : Bromoketone (1.0 equiv.)
- Reagent : K-phthalimide (1.5 equiv.)
- Solvent : DMF
- Temperature : 100°C
- Duration : 8 hours
Hydrazine hydrolysis in ethanol releases the primary amine, isolated as the hydrochloride salt (70% overall yield).
Nitro Reduction Approach
Introducing a nitro group alpha to the ketone followed by reduction offers an alternative pathway.
Nitroalkene Formation
A Henry reaction between 3-fluoro-4-methoxyacetophenone and nitromethane forms a β-nitro alcohol, which is dehydrated to the nitroalkene.
Reaction Conditions
- Substrate : Ketone (1.0 equiv.)
- Nitro Source : CH₃NO₂ (3.0 equiv.)
- Base : K₂CO₃
- Solvent : Ethanol
- Temperature : 60°C
- Duration : 5 hours
Dehydration with acetic anhydride yields the nitroalkene (62% yield), confirmed by IR (C=C stretch at 1615 cm⁻¹).
Catalytic Hydrogenation
Nitroalkene reduction using Raney nickel under hydrogen affords the amine.
Reaction Conditions
- Substrate : Nitroalkene (1.0 equiv.)
- Catalyst : Raney Ni (10 wt%)
- Solvent : Ethanol
- Pressure : H₂ (3 atm)
- Temperature : 50°C
- Duration : 4 hours
The amine is obtained in 75% yield, with LC-MS showing [M+H]⁺ at m/z 198.1.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Oxime Reduction | Mild conditions, high purity | Requires handling gaseous H₂ | 78% |
| Gabriel Synthesis | Avoids gaseous reagents | Multi-step, moderate overall yield | 70% |
| Nitro Reduction | Scalable nitro chemistry | Toxic intermediates (nitro compounds) | 75% |
| Direct Fluorination | Regioselective, room-temperature | Costly fluorinating agents | 65% |
Scientific Research Applications
2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one, also known as 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethanone hydrochloride, is an organic compound with a molecular formula of . This compound, a derivative of acetophenone, features a phenyl ring with fluorine and methoxy substituents, and an amino group attached to the ethanone moiety. It is used in medicinal chemistry and organic synthesis.
Applications in Scientific Research
This compound has applications in scientific research:
- Medicinal Chemistry It serves as a building block for synthesizing pharmaceutical compounds, particularly those with anti-inflammatory or anti-cancer properties.
- PI3Kδ Pathway Inhibition Research indicates that this compound interacts with specific biochemical pathways, particularly the PI3K/AKT/mTOR pathway. This interaction suggests potential therapeutic applications in oncology, where modulation of this pathway can influence tumor growth and survival rates. Further studies are needed to elucidate its full range of interactions and effects on biological systems.
- Synthesis of Thiazole Derivatives It is used in the synthesis of 4-(3-Fluoro-4-methoxyphenyl)thiazole-2-carbothioamide .
The biological activity of this compound has been linked to its role as an inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway. This pathway is crucial for cell survival and proliferation, making the compound a candidate for cancer treatment. Its inhibition could potentially slow down tumor growth by affecting various cellular processes.
Similar Compounds
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy and fluorine groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-Aminoethan-1-one Derivatives
Reactivity and Stability
- Electron-Withdrawing Effects: The 3-fluoro group in the target compound enhances electrophilic aromatic substitution reactivity compared to non-halogenated analogs .
- Dimerization Risks: α-Ketoamines like 2-amino-1-(2,4-dimethoxyphenyl)ethan-1-one are prone to intermolecular dimerization unless stabilized as hydrochloride salts .
- Thermal Degradation : Psychoactive derivatives (e.g., bk-2C-B) generate pyrolysis products under high temperatures, complicating forensic analysis .
Pharmacological and Industrial Relevance
- Antimicrobial Potential: Schiff bases derived from the target compound exhibit antimicrobial activity due to the electron-deficient aromatic core .
- Kinase Inhibition : Derivatives with pyridinyl or dimethoxyphenyl groups show promise in targeting p38α MAPK and CK1δ enzymes .
- Psychoactive Properties : Brominated and dimethoxy-substituted analogs (e.g., bk-2C-B) act as serotonin receptor agonists, highlighting structural sensitivity to bioactivity .
Research Limitations and Commercial Availability
- Discontinued Products: The hydrochloride salt of this compound and related compounds (e.g., 2-amino-1-(5-bromopyridin-3-yl)ethan-1-one) are listed as discontinued by suppliers like CymitQuimica and Biosynth, restricting their use in ongoing studies .
- Toxicological Data Gaps: Limited hazard classifications exist for aminoethanone derivatives, necessitating further safety evaluations .
Q & A
Q. Q1. What are the foundational synthetic routes for 2-amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one, and how are reaction conditions optimized?
The synthesis typically involves electrophilic aromatic substitution to introduce the fluoro and methoxy groups, followed by reductive amination to incorporate the amino group. Key steps include:
- Nitration/Chlorination : Precursor functionalization under controlled pH and temperature to avoid over-substitution .
- Reductive Amination : Use of sodium cyanoborohydride or catalytic hydrogenation to reduce intermediates, with ethanol/methanol as solvents to enhance reaction efficiency .
- Optimization : Adjusting reaction time (e.g., 12–24 hours) and temperature (60–80°C) to maximize yield and purity. Continuous flow reactors may improve scalability .
Advanced Structural Elucidation
Q. Q2. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL is critical for precise structural determination:
- Refinement Strategies : Use of high-resolution data (≤ 1.0 Å) to model disordered substituents (e.g., fluoro-methoxy groups) .
- Twinned Data Handling : Apply the TWIN command in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
- Validation Tools : R-factor convergence (< 5%) and Hirshfeld surface analysis ensure structural accuracy .
Basic Analytical Characterization
Q. Q3. What spectroscopic methods are essential for characterizing this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ketone carbonyls (δ 190–210 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
- ²⁹F NMR : Confirm the presence of the fluorine substituent (δ -110 to -120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 198.0825) .
Advanced Bioactivity Profiling
Q. Q4. How can researchers identify biological targets and resolve contradictory activity data?
- Target Screening : Use fluorescence polarization assays or SPR to measure binding affinity to receptors (e.g., orexin or neurotransmitter receptors) .
- Contradiction Analysis : Compare substituent effects (e.g., chloro vs. fluoro analogs) via structure-activity relationship (SAR) studies. For example, meta-substitution may enhance cytotoxicity compared to para-substitution .
- Dose-Response Curves : IC₅₀ values (e.g., 10–50 µM) help differentiate specific vs. nonspecific interactions .
Safety and Hazard Mitigation
Q. Q5. What precautions are necessary during handling and synthesis?
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Management : Neutralize acidic byproducts (e.g., HCl from Friedel-Crafts reactions) before disposal .
- Emergency Protocols : Immediate rinsing with water for skin/eye contact and activated charcoal for accidental ingestion .
Advanced Data Contradiction Resolution
Q. Q6. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Audit : Compare assay conditions (e.g., cell lines, incubation times). For example, cytotoxicity in HeLa cells may vary due to differing permeability .
- Statistical Meta-Analysis : Apply Cohen’s d to quantify effect sizes and identify outliers .
- Synthetic Purity Checks : HPLC-MS (≥ 95% purity) ensures observed effects are compound-specific and not due to impurities .
Solvent Selection and Reaction Engineering
Q. Q7. How do solvent polarity and reaction engineering influence synthetic outcomes?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while ethanol improves reductive amination yields .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) with controlled microwave power (150–200 W) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
